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molecular formula C12H12N2O B8384299 1-[4-(1-Imidazolyl)-phenyl]-2-propanone

1-[4-(1-Imidazolyl)-phenyl]-2-propanone

Cat. No. B8384299
M. Wt: 200.24 g/mol
InChI Key: CKNRSJNGRMVWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607037

Procedure details

A mixture of 1-[4-(1H-imidazol-1-yl)phenyl]-2-nitropropene prepared above, iron powder (94.7 grams), and hydrated iron (III) chloride (1.2 grams) in 50 ml of methanol and 170 ml of water is heated to reflux and treated dropwise with 85 ml of 12 N hydrochloric acid over four hours. After heating under reflux for one additional hour, the reaction mixture is cooled, and filtered. The filtrate is made basic with 40% ammonium hydroxide solution and the entire mixture is extracted thoroughly with ethyl acetate. The ethyl acetate is treated with charcoal, dried (magnesium sulfate) and concentrated on the rotary evaporator to give a dark yellow oil. This material is chromatographed on a Waters Prep 500A, using silica gel and eluting with 2% methanol in chloroform. The main fraction contains 1-[-4-(1H-imidazol-1-yl)-phenyl]-2-propanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hydrated iron (III) chloride
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Three
Name
Quantity
94.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([CH:12]=[C:13]([N+]([O-])=O)[CH3:14])=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.Cl.C[OH:20]>O.[Fe]>[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([CH2:12][C:13](=[O:20])[CH3:14])=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
Cl
Step Three
Name
hydrated iron (III) chloride
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
170 mL
Type
solvent
Smiles
O
Name
Quantity
94.7 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one additional hour
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the entire mixture is extracted thoroughly with ethyl acetate
ADDITION
Type
ADDITION
Details
The ethyl acetate is treated with charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a dark yellow oil
CUSTOM
Type
CUSTOM
Details
This material is chromatographed on a Waters Prep 500A
WASH
Type
WASH
Details
eluting with 2% methanol in chloroform

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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